Sildenafil-d8
Overview
Description
Sildenafil, commonly known by its trade name Viagra, is a medication primarily used to treat erectile dysfunction. It functions as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is found in various tissues, including the corpus cavernosum of the penis, vascular smooth muscle cells, and platelets . By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the nitric oxide (NO)-mediated vasodilation necessary for an erection . Sildenafil has also been shown to have effects on the pulmonary vasculature and is used in the treatment of pulmonary arterial hypertension .
Synthesis Analysis
The synthesis of sildenafil involves chemical reactions that result in the selective inhibition of the PDE5 enzyme. The potency of sildenafil as a PDE5 inhibitor is significantly higher than that of other PDE isozymes, making it a highly selective agent for treating erectile dysfunction . The synthesis process is designed to ensure that sildenafil has a high affinity for PDE5, with minimal effects on other PDE isozymes .
Molecular Structure Analysis
Sildenafil's molecular structure is specifically tailored to interact with the PDE5 enzyme. The drug's efficacy is attributed to its ability to fit into the enzyme's active site and prevent cGMP breakdown . This interaction is crucial for its vasodilatory effect, as it allows for the accumulation of cGMP, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum .
Chemical Reactions Analysis
Sildenafil's mechanism of action involves the inhibition of the PDE5 enzyme, which leads to an increase in cGMP levels. This elevation in cGMP results in vasodilation and facilitates erectile function . Additionally, sildenafil has been shown to stimulate the expression of enzymes like heme oxygenase (HO-1) and inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells, which can further contribute to its vasodilatory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of sildenafil contribute to its pharmacokinetic profile, which includes oral absorption, hepatic metabolism, and renal excretion. Sildenafil's solubility and stability are optimized for oral administration, and its interaction with the PDE5 enzyme is highly specific, which minimizes the potential for side effects . The drug's half-life allows for a duration of action that is suitable for the treatment of erectile dysfunction .
Relevant Case Studies
Several studies have demonstrated the clinical efficacy of sildenafil in treating erectile dysfunction. For instance, sildenafil has been shown to enhance the erectile response in men with erectile dysfunction, with a significant association between drug response and the GNB3 C825T polymorphism . In addition to its use in erectile dysfunction, sildenafil has been used to facilitate the weaning of inhaled nitric oxide in patients with pulmonary hypertension . Furthermore, sildenafil has been investigated for its potential to improve endothelial function and exert a preconditioning-like cardioprotective effect against ischemia/reperfusion injury .
Scientific Research Applications
Cardioprotection and Vascular Health Sildenafil, a phosphodiesterase type-5 (PDE5) inhibitor, has been identified for its cardioprotective effects against ischemia/reperfusion injury in the heart. It exerts this effect through nitric oxide generation and activation of specific signaling pathways, which also suggests potential clinical applications in treating pulmonary arterial hypertension and endothelial dysfunction (Kukreja et al., 2005).
Tissue Distribution and Pharmacodynamics The distribution of phosphodiesterase (PDE) activity, including PDE5 which sildenafil targets, varies across human tissues. This influences the drug's effects on different parts of the cardiovascular system. Sildenafil's selectivity for PDE5 correlates with its observed pharmacodynamic and clinical effects (Wallis et al., 1999).
Adipogenesis and Metabolic Effects Sildenafil has been shown to promote adipogenesis in preadipocytes, characterized by increased lipid accumulation and expression of adipocyte-specific genes. This effect is mediated through a PKG pathway and suggests a role in metabolic processes (Zhang et al., 2010).
Renal Protection In animal models, sildenafil demonstrated renoprotective effects in hypertensive conditions. These effects are attributed to anti-inflammatory, antifibrotic, and antiapoptotic mechanisms, suggesting potential therapeutic applications in renal diseases (Bae et al., 2012).
Immunomodulatory Effects Sildenafil has immunomodulatory effects, influencing angiogenesis, platelet activation, and cytokine production. This variability in immune response between humans and animals and between genders indicates potential novel applications in immunology (Kniotek & Boguska, 2017).
Neurogenesis and Neurological Recovery Sildenafil has been found to induce neurogenesis and promote functional recovery after stroke in animal models. This suggests its potential role in neurological rehabilitation and recovery post-stroke (Zhang et al., 2002).
Ocular Blood Flow Studies indicate that sildenafil can significantly increase blood flow in the ocular region, particularly in the retrobulbar and choroidal circulation. This suggests potential applications in treating vascular-related ocular conditions (Harris et al., 2008).
Tumor Immunity Sildenafil's inhibition of phosphodiesterase-5 (PDE5) can augment antitumor immunity by reducing the function of myeloid-derived suppressor cells, enhancing intratumoral T cell infiltration and activation. This opens possibilities for sildenafil in cancer immunotherapy (Serafini et al., 2006).
Safety And Hazards
Future Directions
Sildenafil has been approved for the treatment of patients with heart failure with ejection fraction < 45% . It’s also indicated for the treatment of erectile dysfunction . Future research may focus on the safety and tolerability of co-administration of vericiguat and sildenafil in healthy volunteers .
properties
IUPAC Name |
5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i10D2,11D2,12D2,13D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-BGKXKQMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649150 | |
Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sildenafil-d8 | |
CAS RN |
951385-68-5 | |
Record name | 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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